molecular formula C14H12O2 B093900 Pinosylvin CAS No. 102-61-4

Pinosylvin

Cat. No.: B093900
CAS No.: 102-61-4
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-VOTSOKGWSA-N
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Description

Pinosylvin is an organic compound with the chemical formula C14H12O2. It is a white solid that is structurally related to trans-stilbene, but with two hydroxy groups on one of the phenyl rings. This compound is naturally found in the heartwood of pine trees, particularly in the Pinaceae family, and serves as a defense mechanism against fungal infections and other environmental stresses . It is known for its antifungal, antibacterial, and antioxidant properties .

Mechanism of Action

Target of Action

Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets macrophages and neutrophils . It interacts with these immune cells to modulate their activity and response to inflammation . Additionally, it has been suggested that Protein Kinase C (PKC) may serve as a target of this compound action .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It has been found to suppress proinflammatory M1-type macrophage activation while enhancing anti-inflammatory M2-type macrophage activation . This shift in macrophage polarization supports the resolution of inflammation and repair . In neutrophils, this compound inhibits the formation of oxidants and effectively inhibits PKC activation .

Biochemical Pathways

This compound is synthesized from cinnamoyl-CoA and malonyl-CoA by the enzyme stilbene synthase . This process is part of the phenylpropanoid metabolism pathway, which produces a variety of phenolic compounds in plants . The conversion of lignin-derived aromatic monomers into valuable chemicals like this compound has promising potential to improve the economic competitiveness of biomass biorefineries .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution, metabolism, and elimination. After a single intravenous administration in rats, this compound presented a volume of distribution (Vd) of 2.29 L/kg, suggesting moderate distribution in tissues. It also exhibited a rapid elimination rate with a plasma half-life time of 0.82 hours .

Result of Action

The primary result of this compound’s action is the modulation of immune response, particularly inflammation. By shifting macrophage polarization from the pro-inflammatory M1 phenotype towards the M2 phenotype, this compound supports the resolution of inflammation and repair . It also inhibits the production of oxidants in neutrophils, thereby reducing their pro-inflammatory activity .

Action Environment

This compound is produced in plants in response to environmental stressors such as fungal infections, ozone-induced stress, and physical damage . It acts as a fungitoxin, protecting the wood from fungal infection . The action, efficacy, and stability of this compound can be influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

Pinosylvin synthase, an enzyme, catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA . The production of this compound is promoted by increasing the intracellular reserves of malonlyl-CoA .

Cellular Effects

This compound has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma cells . It reduces the expression levels of syntaxin-6 and integrin α3 but enhances vasodilator-stimulated phosphoprotein expression . This compound also downregulates classical M1-type activation and enhances alternative M2-type activation of macrophages .

Molecular Mechanism

This compound synthase catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA . The MYB4 transcription factor has been identified as a key regulator of this compound biosynthesis . This compound inhibits esophageal squamous cell carcinoma cell migration and invasion by regulating the STX6/ITGA3/VASP pathway .

Temporal Effects in Laboratory Settings

This compound has been shown to reduce the concentration of reactive oxygen and nitrogen species . It also potentiates the therapeutic efficacy of methotrexate, an immunosuppressive drug in arthritis treatment .

Dosage Effects in Animal Models

This compound has been shown to have a dose-dependent inhibitory effect . In animal models, it effectively reduced the formation of paw edema and attenuated the production of the inflammatory cytokine IL-6 .

Metabolic Pathways

This compound is converted from trans-cinnamic acid, a class of natural plant intermediates from the lignin metabolism pathway . The enzymes involved in the biosynthetic pathway of this compound from trans-cinnamic acid include phenylalanine ammonia lyase (PAL), 4-Coumarate-CoA ligase (4CL), and stilbene synthase (STS) .

Transport and Distribution

The distribution of this compound in pine microsections has been studied using Confocal Raman Microscopy . The higher impregnation of the cell corner, compound middle lamella, the S3 layer, and pits reveals the optimization of decay resistance on the micron-level .

Subcellular Localization

The this compound synthase, which catalyzes the production of this compound, is known to be located in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and dehydrogenation to form the stilbene structure. Another method involves the use of cinnamic acid derivatives, which are converted to this compound through a series of reactions including esterification, reduction, and dehydroxylation .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For instance, Escherichia coli can be genetically engineered to produce this compound by introducing genes encoding enzymes such as stilbene synthase and 4-coumarate: coenzyme A ligase. This method allows for the sustainable and scalable production of this compound from simple precursors like glycerol .

Chemical Reactions Analysis

Types of Reactions: Pinosylvin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pinosylvin has a wide range of applications in scientific research:

Comparison with Similar Compounds

This compound’s unique combination of chemical properties and biological activities makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895857
Record name 3,5-Dihydroxystilbene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22139-77-1
Record name Pinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22139-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pinosylvin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinosylvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430
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Record name 3,5-Dihydroxystilbene
Source EPA DSSTox
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Record name 22139-77-1
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Record name PINOSYLVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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